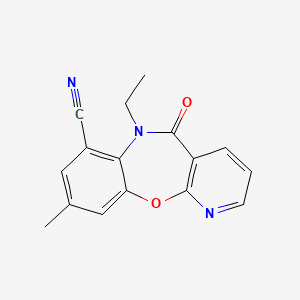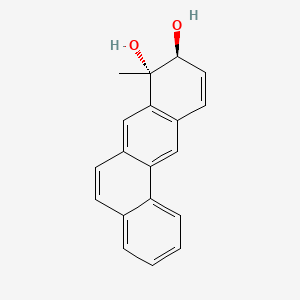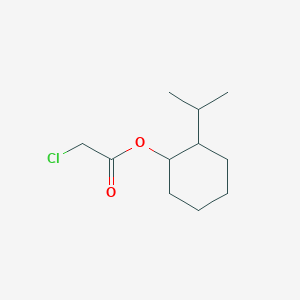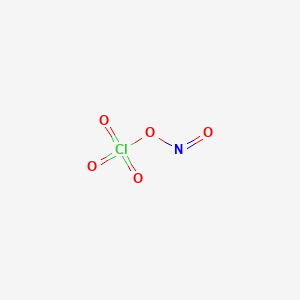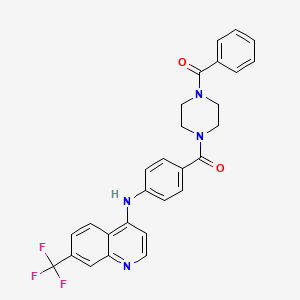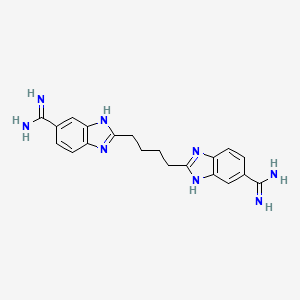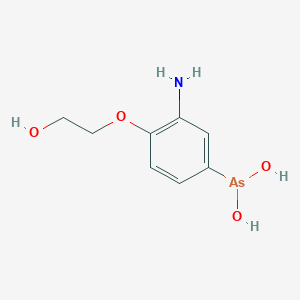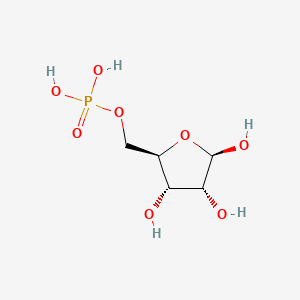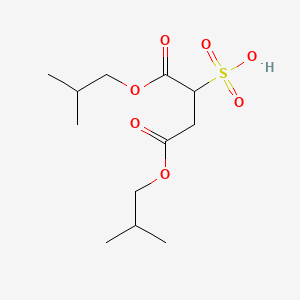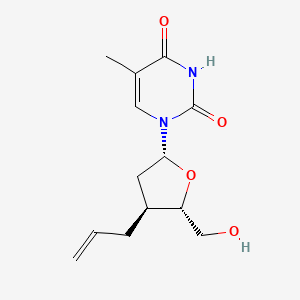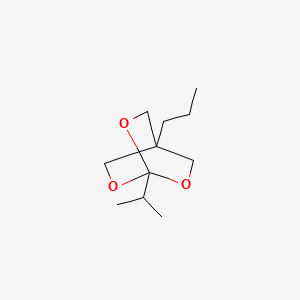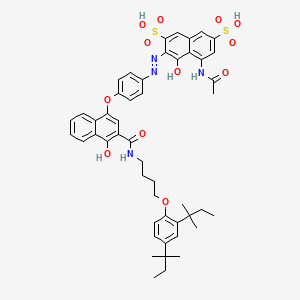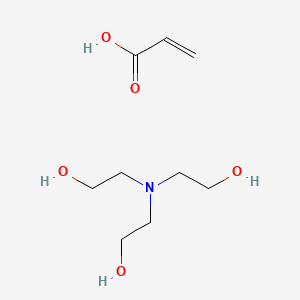
Einecs 254-844-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 254-844-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Einecs 254-844-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.
Industrial Production Methods
Industrial production of this compound follows standardized protocols to maintain consistency and quality. The methods involve large-scale chemical reactions under controlled conditions, ensuring the compound meets regulatory standards.
化学反応の分析
Types of Reactions
Einecs 254-844-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications.
科学的研究の応用
Einecs 254-844-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for potential therapeutic uses and as a component in pharmaceutical formulations.
Industry: Utilized in the production of materials and chemicals for various industrial applications.
作用機序
The mechanism of action of Einecs 254-844-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Einecs 254-844-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include:
Einecs 254-184-4: Known for its use in lubricating greases.
Einecs 224-235-5: Employed in various industrial applications.
Einecs 273-103-3: Used in chemical synthesis and industrial processes.
Uniqueness
The uniqueness of this compound lies in its specific chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound.
特性
CAS番号 |
52880-57-6 |
|---|---|
分子式 |
C9H19NO5 |
分子量 |
221.25 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;prop-2-enoic acid |
InChI |
InChI=1S/C6H15NO3.C3H4O2/c8-4-1-7(2-5-9)3-6-10;1-2-3(4)5/h8-10H,1-6H2;2H,1H2,(H,4,5) |
InChIキー |
SHDIPWPAGQDYTH-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)O.C(CO)N(CCO)CCO |
関連するCAS |
52880-57-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
